molecular formula C12H11NO B1267549 Phenyl(pyridin-3-yl)methanol CAS No. 6270-47-9

Phenyl(pyridin-3-yl)methanol

Cat. No. B1267549
Key on ui cas rn: 6270-47-9
M. Wt: 185.22 g/mol
InChI Key: NRMUKAFNUZGGDX-UHFFFAOYSA-N
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Patent
US04407806

Procedure details

50.0 gms of phenyl-3-pyridyl ketone was added to 650 ml of methanol and the system was then cooled to 0° to 5° C. After cooling, 15.5 gms of sodium borohydride was added in 3 parts. After addition, the system was allowed to come to room temperature. The system was then refluxed for 1 hour and stirred for an additional 72 hours at room temperature. The methanol was removed by stripping. Afterwards, 575 ml of 5% HCl solution was added to the residue and the system refluxed for 15 minutes. The acid was neutralized with 50% NaOH solution and the product extracted with methylene chloride to give the 3-pyridylphenylcarbinol as a white solid, m.p. 53° to 60° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+]>CO>[N:11]1[CH:12]=[CH:13][CH:14]=[C:9]([CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[OH:8])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C=1C=NC=CC1
Name
Quantity
650 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 72 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the system was then cooled to 0° to 5° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
to come to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The system was then refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The methanol was removed by stripping
ADDITION
Type
ADDITION
Details
Afterwards, 575 ml of 5% HCl solution was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the system refluxed for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the product extracted with methylene chloride

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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